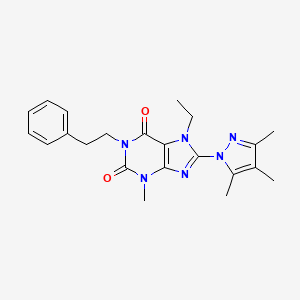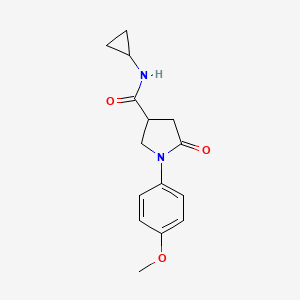![molecular formula C17H16Cl3NO2 B4842146 N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline](/img/structure/B4842146.png)
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline
Vue d'ensemble
Description
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline, also known as ALLO-ACA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline is not fully understood. However, studies have suggested that it may act by inducing apoptosis, inhibiting cell proliferation, and disrupting cell membrane integrity. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline has also been shown to interact with DNA and inhibit DNA synthesis.
Biochemical and Physiological Effects
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can induce cell death in cancer cells, inhibit the growth of fungi and bacteria, and act as a photosensitizer in photodynamic therapy. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline is also stable and can be stored for long periods without degrading. However, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and safety. Additionally, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline is not readily soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline. One area of interest is its potential use as a photosensitizer in photodynamic therapy. Further studies are needed to investigate its efficacy and safety in this application. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline also shows promise as a fluorescent probe for detecting metal ions. Future research could explore its potential use in this area. Additionally, more studies are needed to investigate the toxicity and safety of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline, as well as its potential applications in other fields such as agriculture and environmental science.
Conclusion
In conclusion, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized through a multi-step process and has been studied for its anticancer, antifungal, and antibacterial properties. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline has also been investigated for its potential use as a photosensitizer in photodynamic therapy and as a fluorescent probe for detecting metal ions. While N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline has several advantages for use in lab experiments, it also has some limitations, and more research is needed to investigate its potential applications and safety.
Applications De Recherche Scientifique
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline has been the subject of numerous scientific studies due to its potential applications in various fields. It has been studied for its anticancer, antifungal, and antibacterial properties. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline has also been investigated for its potential use as a photosensitizer in photodynamic therapy and as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
3,4-dichloro-N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO2/c1-3-6-23-17-15(20)7-11(8-16(17)22-2)10-21-12-4-5-13(18)14(19)9-12/h3-5,7-9,21H,1,6,10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIWNQRSGKIFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)Cl)Cl)Cl)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}benzoic acid](/img/structure/B4842063.png)
![2-[(methylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide](/img/structure/B4842069.png)
![3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-propoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4842078.png)
![N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4842083.png)
![1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4842086.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4842101.png)
![2-[(4,6-dianilino-1,3,5-triazin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4842103.png)

![methyl 4-{5-[(1-benzyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B4842107.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B4842112.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4842122.png)
![N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4842142.png)
